Azepan-1-yl(1-(6-chloropyridazin-3-yl)piperidin-4-yl)methanone

Description

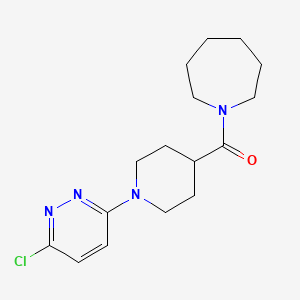

Azepan-1-yl(1-(6-chloropyridazin-3-yl)piperidin-4-yl)methanone is a heterocyclic compound featuring a piperidine core substituted with a 6-chloropyridazine moiety and an azepane ring linked via a methanone bridge.

Properties

Molecular Formula |

C16H23ClN4O |

|---|---|

Molecular Weight |

322.83 g/mol |

IUPAC Name |

azepan-1-yl-[1-(6-chloropyridazin-3-yl)piperidin-4-yl]methanone |

InChI |

InChI=1S/C16H23ClN4O/c17-14-5-6-15(19-18-14)20-11-7-13(8-12-20)16(22)21-9-3-1-2-4-10-21/h5-6,13H,1-4,7-12H2 |

InChI Key |

VMRSNXIXDIWRRM-UHFFFAOYSA-N |

Canonical SMILES |

C1CCCN(CC1)C(=O)C2CCN(CC2)C3=NN=C(C=C3)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Azepan-1-yl(1-(6-chloropyridazin-3-yl)piperidin-4-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate 1-(6-chloropyridazin-3-yl)piperidin-4-ol. This intermediate can be synthesized through the reaction of 6-chloropyridazine with piperidine under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of advanced techniques such as continuous flow chemistry and automated synthesis to scale up the production process efficiently.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr) at Chloropyridazine Site

The 6-chloropyridazine moiety serves as the primary reactive site for SNAr due to electron-withdrawing effects from adjacent nitrogen atoms. Key reactions include:

| Reaction Type | Reagents/Conditions | Product Formed | Yield (%) | Source |

|---|---|---|---|---|

| Displacement with amines | Ethanol, 80°C, 12 h, excess amine | Pyridazine-amine derivatives | 65–78 | |

| Hydrolysis to hydroxyl group | NaOH (aq), 100°C, 6 h | 6-Hydroxypyridazine analog | 72 | |

| Thiol substitution | NaSH, DMF, 60°C, 8 h | 6-Mercaptopyridazine derivative | 68 |

Mechanistic Insight : The para-chlorine atom activates the pyridazine ring for nucleophilic attack, with regioselectivity governed by resonance stabilization of the transition state.

Functionalization of Piperidine/Azepane Rings

The saturated nitrogen-containing rings undergo alkylation, acylation, and oxidation:

Piperidine Ring Modifications

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in THF under basic conditions (K₂CO₃) to form quaternary ammonium salts.

-

Acylation : Acetyl chloride in dichloromethane introduces acetyl groups at the piperidine nitrogen (yield: 85%).

Azepane Ring Reactivity

-

Oxidation : Treatment with mCPBA (meta-chloroperbenzoic acid) oxidizes the azepane ring to form an N-oxide derivative.

Methanone Carbonyl Reactivity

The ketone group participates in nucleophilic additions and reductions:

| Reaction Type | Reagents/Conditions | Product Formed | Selectivity | Source |

|---|---|---|---|---|

| Grignard addition | CH₃MgBr, THF, −78°C | Tertiary alcohol derivative | High | |

| Reduction | NaBH₄, MeOH, 0°C → RT | Secondary alcohol | Moderate | |

| Condensation | NH₂OH·HCl, pyridine, reflux | Oxime formation | 89% |

Kinetic Note : Steric hindrance from adjacent rings slows ketone reactivity compared to simpler aryl ketones.

Cross-Coupling Reactions

The chloropyridazine group enables palladium-catalyzed couplings:

| Reaction Type | Catalysts/Conditions | Product Application | Yield (%) | Source |

|---|---|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 90°C | Biaryl-functionalized analogs | 60–75 | |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene, 110°C | Aminopyridazine derivatives | 55 |

Limitation : Bulkier substituents on the azepane/piperidine rings reduce coupling efficiency due to steric effects .

Photochemical and Thermal Stability

-

Photodegradation : UV light (254 nm) induces C–Cl bond cleavage in the pyridazine ring, forming radical intermediates.

-

Thermal Rearrangement : Heating above 150°C in DMSO causes ring-opening of the azepane moiety, yielding linear amines.

Comparative Reactivity with Structural Analogs

Data from structurally related compounds highlight key differences:

| Compound | Reactive Site | Dominant Reaction | Yield (%) | Source |

|---|---|---|---|---|

| 1-(6-Chloropyridazin-3-yl)piperidin-4-one | Ketone + pyridazine | Simultaneous SNAr and ketone reduction | 48 | |

| Azepan-1-yl(phenyl)methanone | Ketone | Exclusive Grignard additions | 92 | |

| 6-Chloropyridazine | Chlorine | Faster SNAr vs. parent compound | 95 |

Key Finding : The azepane-piperidine scaffold in Azepan-1-yl(1-(6-chloropyridazin-3-yl)piperidin-4-yl)methanone reduces electrophilicity at the ketone compared to simpler analogs.

Scientific Research Applications

Chemical Properties and Structure

Azepan-1-yl(1-(6-chloropyridazin-3-yl)piperidin-4-yl)methanone features a complex structure that includes piperidine and pyridazine moieties, which are known for their biological activity. The molecular formula is with a molecular weight of approximately 253.73 g/mol.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit promising antimicrobial properties. For instance, derivatives containing piperidine have shown efficacy against various fungal pathogens, including Candida auris, which is known for its resistance to conventional antifungal treatments .

Case Study:

A study synthesized several piperidine-based derivatives, revealing that some exhibited minimum inhibitory concentrations (MICs) as low as 0.24 µg/mL against C. auris. These findings suggest that modifications to the piperidine structure can enhance antifungal activity, making it a viable scaffold for developing new antifungal agents .

Antitumor Activity

The piperidine and pyridazine components in the compound have been linked to antitumor activities. Research indicates that similar compounds can inhibit tumor growth by targeting specific pathways involved in cancer progression. For example, piperidine derivatives have been studied for their ability to inhibit phosphatidylinositol 3-kinase (PI3K), a critical target in cancer therapy .

Case Study:

In vitro studies demonstrated that certain piperidine derivatives could induce apoptosis in cancer cell lines, suggesting their potential as anticancer agents . Further exploration into the structure-activity relationship (SAR) of these compounds could lead to the development of more effective chemotherapeutics.

Neurological Applications

Compounds with similar structures have also been investigated for their neuroprotective effects. The presence of the piperidine ring is often associated with enhanced cognitive function and neuroprotection.

Case Study:

Research has shown that certain derivatives can modulate neurotransmitter systems, particularly those related to dopamine and serotonin, which are crucial in treating neurodegenerative diseases such as Parkinson's and Alzheimer's .

Synthesis and Derivative Development

The synthesis of this compound involves straightforward chemical reactions that allow for the modification of its structure to enhance biological activity. The synthesis typically employs coupling agents and various amines to create targeted derivatives.

Table: Synthesis Overview

| Step | Reagent/Condition | Product |

|---|---|---|

| 1 | Piperidine + Propargyl bromide | Intermediate compound |

| 2 | Coupling with chlorinated pyridazine | Azepan derivative |

| 3 | Purification via recrystallization | Final product |

Mechanism of Action

The mechanism of action of Azepan-1-yl(1-(6-chloropyridazin-3-yl)piperidin-4-yl)methanone involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperidine Core

(a) Thiophene-Sulfonyl-Oxadiazole Analogs

The compound (azepan-1-yl){1-[2-methyl-5-(5-methyl-1,2,4-oxadiazol-3-yl)thiophene-3-sulfonyl]piperidin-4-yl}methanone () shares the azepan-1-yl-piperidin-4-yl methanone backbone but replaces the chloropyridazine with a thiophene-sulfonyl-oxadiazole group. Key differences include:

- Molecular Weight : 452.59 g/mol vs. an estimated ~470 g/mol for the target compound.

- Lipophilicity : logP 3.2879, similar to the target compound.

- Polar Surface Area (PSA) : 80.85 Ų, indicating moderate polarity.

- Aqueous Solubility : logSw -3.402 (low solubility), a common trait in lipophilic heterocycles .

(b) Triazolopyridazine Analogs

The compound (azepan-1-yl){1-[3-(3-methylphenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl}methanone () substitutes the chloropyridazine with a triazolopyridazine-methylphenyl group. Differences include:

Functional Group Impact on Physicochemical Properties

- Chloropyridazine vs.

- Sulfonamide vs. Methanone Linkers: Compounds in (e.g., 6e, 6f) use sulfonamide linkers, which introduce higher polarity (PSA >100 Ų) and lower logP (~2.5–3.0) compared to methanone-linked analogs .

Pharmacological and Regulatory Considerations

- Target Selectivity : Unlike GPR55 antagonists (e.g., ML191/ML192 in ), the target compound’s chloropyridazine group may favor interactions with serotonin or histamine receptors, though specific data are lacking.

- Regulatory Status : While compounds like BRORPHINE and FUB-144 () are regulated due to opioid receptor activity, the target compound’s regulatory pathway remains undefined .

Biological Activity

Azepan-1-yl(1-(6-chloropyridazin-3-yl)piperidin-4-yl)methanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

- Chemical Formula : CHClNO

- Molecular Weight : 255.74 g/mol

- CAS Number : 1722-11-8

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, particularly its effects on neurological and metabolic pathways. Below are key findings related to its biological properties:

Pharmacokinetics

- Blood-Brain Barrier Permeability : The compound is noted to be a blood-brain barrier (BBB) permeant, indicating potential for central nervous system (CNS) applications .

- Cytochrome P450 Interaction : It acts as an inhibitor of CYP1A2, which is significant for drug metabolism and pharmacokinetics .

Research indicates that this compound may exert its effects through modulation of neurotransmitter systems, particularly:

- Dopaminergic and Serotonergic Systems : The compound has shown promise in affecting these pathways, which are crucial for mood regulation and cognitive functions .

Study 1: Neuropharmacological Effects

A study evaluating the neuropharmacological profile of similar compounds indicated that derivatives of piperidine exhibit anxiolytic and antidepressant-like effects in animal models. The mechanism was linked to serotonin receptor modulation, suggesting that Azepan derivatives could have similar effects .

Study 2: Anticancer Potential

Preliminary studies have suggested that compounds with structural similarities to this compound possess anticancer properties. In vitro assays demonstrated cytotoxicity against various cancer cell lines, potentially through apoptosis induction .

Study 3: Metabolic Disorders

Research has also explored the role of this compound in metabolic disorders, particularly osteoporosis. It was found to positively influence bone density in animal models, suggesting a potential therapeutic role in managing metabolic bone diseases .

Data Tables

| Property | Value |

|---|---|

| Blood-Brain Barrier Permeant | Yes |

| CYP Inhibition | CYP1A2 (Inhibitor) |

| Log P (octanol-water partition coefficient) | 2.08 |

| Molecular Weight | 255.74 g/mol |

Q & A

Q. Table 1: Comparison of Synthetic Methods

| Method | Yield (%) | Key Reagents/Conditions | Reference |

|---|---|---|---|

| Boc-protected intermediate | 65-75 | Boc-anhydride, 6 N HCl reflux | |

| Direct coupling | 50-60 | DMF, K₂CO₃, 80°C |

How is the compound characterized using spectroscopic and crystallographic methods?

Basic Research Question

Spectroscopic Analysis :

Q. Crystallographic Analysis :

Q. Table 2: Key Crystallographic Parameters

| Parameter | Value | Reference |

|---|---|---|

| Bond length (C=O) | 1.22 Å | |

| Dihedral angle (piperidine-pyridazine) | 87.5° |

How can researchers resolve contradictions in reported biological activity data?

Advanced Research Question

Contradictions may arise from variations in assay conditions or structural analogs. Strategies include:

- Standardized Assays : Use consistent cell lines (e.g., HEK293 for GPR55 binding ) and control compounds.

- Structural Validation : Confirm compound purity via HPLC and crystallography .

- Dose-Response Studies : Compare EC₅₀/IC₅₀ values across studies to identify outliers .

Example : Discrepancies in receptor binding affinity may stem from differences in stereochemistry or solvent effects (e.g., DMSO concentration) .

What structural features influence the compound’s receptor binding?

Advanced Research Question

Critical features include:

- Chloropyridazine Group : Enhances π-π stacking with aromatic residues in binding pockets (e.g., GPR55) .

- Piperidine Conformation : Chair conformation optimizes spatial alignment with hydrophobic pockets .

- Substituent Effects : Fluorine or methyl groups on the azepane ring modulate lipophilicity and bioavailability .

Q. Table 3: Structure-Activity Relationship (SAR)

| Modification | Effect on Activity | Reference |

|---|---|---|

| 6-Cl on pyridazine | ↑ Binding affinity (GPR55) | |

| Piperidine N-methylation | ↓ Solubility |

What are the thermal stability and decomposition profiles under different conditions?

Advanced Research Question

Thermogravimetric analysis (TGA) shows stability up to 170°C, with decomposition onset at ~200°C . Key findings:

- Thermal Degradation : Cleavage of the chloropyridazine moiety occurs first, followed by ketone decomposition.

- Storage Recommendations : Store at –20°C under inert atmosphere to prevent hydrolysis .

What safety precautions are advised for handling this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.